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BRPF1 serves as the structural backbone for several multi-subunit HAT complexes. The following diagram

illustrates the assembly and primary function of the core MOZ/MORF complex.
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BRPF1 scdffolds the HAT complex, targeting it to chromatin for H3K23 acetylation.
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The biological functions of these complexes are critical for normal development. BRPF1 is essential for
embryonic survival, with studies in mice showing that its loss leads to severe defects in the vasculature,
neural tube, and overall cell proliferation [1]. It is particularly important for the development of the
hematopoietic system and the brain [2] [1]. In humans, heterozygous mutations in the BRPF1 gene are
associated with a neurodevelopmental disorder characterized by intellectual disability and developmental

delay [3] [2].

How BRPF1 Regulates HAT Complex Activity

BRPF1 is not a passive scaffold but actively modulates the function of its associated HAT complexes through

several key mechanisms.

e Direct Stimulation of HAT Activity: BRPF1 binding significantly enhances the catalytic activity of
MOZ and MORF towards nucleosomal substrates [4] [1].

¢ Determination of Substrate Specificity: The scaffold protein can direct the acetyltransferase to
specific lysine residues on histones. A striking example is KAT6A (MOZ), which on its own prefers to
acetylate histone H3 lysine 14 (H3K14). When incorporated into the BRPF1-containing 4-protein
complex, its preference switches to H3K23, a change mediated by BRPF1 that can increase catalytic
efficiency by approximately 1000-fold [5]. Similarly, BRPF1 association can switch the specificity of
HBO1 from the H4 tail to the H3 tail [6].

e Chromatin Targeting via Multivalent Binding: BRPF1's reader domains work together to precisely
localize the HAT complex to specific genomic regions [7]. The PZP domain anchors the complex to
the unmodified H3 tail and linker DNA, the bromodomain engages various acetylated marks (e.g.,
H3K14ac, H4K5acK12ac), and the PWWP domain targets H3K36me3 marks found in gene bodies [7]
[8]. This multivalent engagement ensures stable and context-specific chromatin recruitment.

BRPF1 in Cancer and Therapeutic Targeting

Dysregulation of BRPF1 is observed in multiple cancers. It is frequently overexpressed in malignancies such
as hepatocellular carcinoma (HCC), where its high expression correlates with poor patient survival [3] [7]. It
also plays oncogenic roles in gastrointestinal, genitourinary, breast, and hematological tumors [7]. The
functional outcome of BRPF1 dysregulation can be attributed to the impaired control of histone acetylation,

leading to aberrant expression of genes involved in cell proliferation, stemness, and other cancer hallmarks

[3]1[7].
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The BRPF1 bromodomain has emerged as a promising therapeutic target. Its inhibition disrupts the

chromatin-reading function of the protein. The following table summarizes key experimental findings and

approaches for targeting BRPF1.

Experimental Approach

Key Result Significance | Application
| Finding J . Sl PREcat
BRPF1 Bromodomain Inhibited HCC growth in Validates the bromodomain as a druggable
Inhibition (GSK5959) vivo [3]. target for cancer therapy.

Photo-Cross-Linking & Identified novel non-histone

Interactome Mapping partners (e.g., ILF3) [3].
Fragment-Based Identified multiple
Screening chemotypes with high

ligand efficiency [9].

Reveals expanded roles for BRPF1 in
transcription and RNA processing; provides
new avenues for research.

Informs the structure-based design of more
potent and selective BRPFL1 inhibitors.

Key Experimental Protocols for Studying BRPF1

For researchers investigating BRPF1, several advanced techniques are instrumental.

1. Identifying Non-Histone Interactors using Photo-Cross-Linking This protocol uses an engineered

BRPF1 bromodomain to capture transient, low-affinity interactions that are difficult to detect with traditional

methods [3].

o Key Steps:
Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at a specific residue (e.g.,

(o]

N651) in the bromodomain's acetyl-lysine binding pocket.
Unnatural Amino Acid Incorporation: Use an evolved orthogonal tRNA/tRNA synthetase pair
in E. coli to incorporate the photo-cross-linkable amino acid 4-azido-L-phenylalanine (AzF) at

the TAG codon.

Protein Purification: Express and purify the engineered BRPF1 bromodomain variant.
UV-Induced Cross-Linking: Incubate the purified protein with a cell lysate and irradiate with
UV light (~365 nm) to activate the AzF group, forming covalent bonds with interacting proteins.
Proteomic Analysis: Digest the cross-linked products with trypsin and identify captured

proteins by mass spectrometry.
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2. Determining Histone Substrate Specificity Understanding how complex formation alters substrate

preference is key. This involves comparative HAT assays with different enzyme forms [5].

o Key Steps:

o Protein Preparation: Purify the MYST HAT (e.g., KAT6A) in different states: the isolated MYST
domain, the full-length protein, and the fully assembled 4-subunit complex (with BRPF1, ING5,
MEAF®).

o Steady-State Kinetic Assays: Perform HAT assays using a range of concentrations of acetyl-
CoA and histone peptide or nucleosome substrates.

o Product Detection: Use methods like scintillation counting (with 3H-acetyl-CoA) or a
colorimetric DTNB assay (which detects free CoA) to measure initial reaction rates.

o Data Analysis: Fit the initial rate data to the Michaelis-Menten equation to determine kinetic
parameters (kcat, Km) for different substrates (e.g., H3K14 vs. H3K23). A dramatic shift in
kcat/Km indicates a change in substrate preference driven by complex assembly.
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To cite this document: Smolecule. [BRPF1-Associated MYST HAT Complexes and Their Functions].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b529491#brpfl-

scaffolding-protein-myst-hat-complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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